2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Acetamide Group: The acetamide group is introduced by reacting the quinazolinone core with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the acetamide derivative with 2-pyridinemethylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The biological activity of quinazolinone derivatives has been extensively studied, with applications in enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine: Quinazolinone derivatives have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs. The specific compound has been evaluated for its anticonvulsant activity and has shown promising results.
Industry: In the agrochemical industry, quinazolinone derivatives are used as herbicides and insecticides due to their ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves the interaction with specific molecular targets. The quinazolinone core can bind to various receptors and enzymes, modulating their activity. The pyridin-2-ylmethyl group enhances the compound's binding affinity and selectivity towards these targets.
Molecular Targets and Pathways Involved:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, affecting signal transduction pathways.
Enzymes: It may inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Quinazolin-2,4(1H,3H)-dione: A core structure similar to quinazolinone, used in various pharmaceutical applications.
2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenyl-propanoic acid: Another quinazolinone derivative with potential biological activity.
2,3-Dihydroquinazolin-4(1H)-one: A modified quinazolinone derivative used as a scaffold in drug design.
Uniqueness: 2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the pyridin-2-ylmethyl group provides unique binding properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZCTIFYQQBVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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